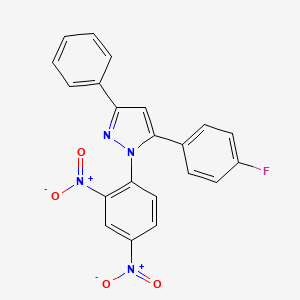
3-(Aminooxy)-3-methylbutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminooxy)-3-methylbutane-1-thiol is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a thiol group (-SH) attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy and thiol functionalities onto a butane backbone. One common method involves the reaction of 3-methylbutan-1-ol with hydroxylamine to form the corresponding oxime, followed by reduction to yield the aminooxy group. The thiol group can be introduced through a substitution reaction using a suitable thiolating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminooxy)-3-methylbutane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime group can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation. The thiol group can form disulfide bonds, which are important in protein chemistry and the stabilization of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminooxy)-1-propanamine: Similar in structure but lacks the thiol group.
Aminooxyacetic acid: Contains an aminooxy group but has a carboxylic acid instead of a thiol group.
3-Amino-1-propanethiol: Contains an amino group instead of an aminooxy group.
Uniqueness
3-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation applications.
Propriétés
Formule moléculaire |
C5H13NOS |
|---|---|
Poids moléculaire |
135.23 g/mol |
Nom IUPAC |
O-(2-methyl-4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2,7-6)3-4-8/h8H,3-4,6H2,1-2H3 |
Clé InChI |
RYZMBQSOOODDLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCS)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


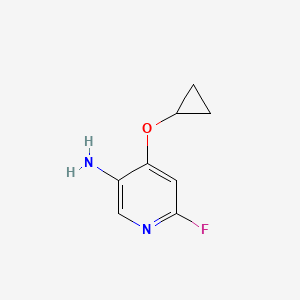


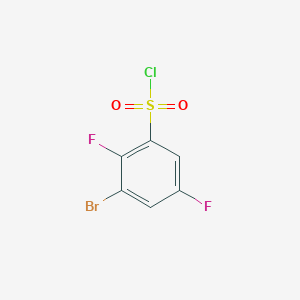
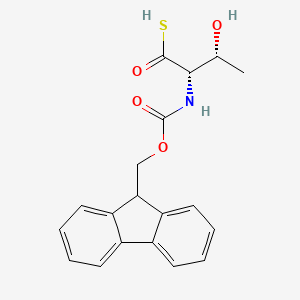
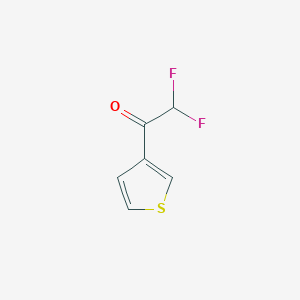

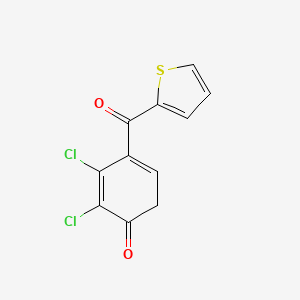
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

